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Compound of Interest

Compound Name: GNE-8505

Cat. No.: B11927553

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and synthesis of GNE-
8505, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). DLK is
a key regulator of neuronal degeneration, making it a significant therapeutic target for
neurodegenerative diseases. This guide details the biochemical and cellular activity of GNE-
8505, its pharmacokinetic profile, and the methodologies behind its synthesis and evaluation.

Discovery and Mechanism of Action

GNE-8505 was developed by Genentech as part of a research program to identify small
molecule inhibitors of DLK for the treatment of neurodegenerative disorders. DLK is a central
node in a signaling cascade that responds to axonal injury and other cellular stressors, leading
to the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent neuronal
apoptosis.

Signaling Pathway

GNE-8505 exerts its neuroprotective effects by inhibiting the kinase activity of DLK. This
prevents the downstream phosphorylation and activation of MKK4/7, which in turn blocks the
activation of INK and the subsequent phosphorylation of c-Jun. The inhibition of this pathway
ultimately prevents the transcriptional upregulation of pro-apoptotic genes.
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Caption: DLK signaling pathway and the inhibitory action of GNE-8505.
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Discovery Workflow

The discovery of GNE-8505 was the result of a systematic drug discovery process that began
with a high-throughput screen to identify initial hits against the DLK enzyme. This was followed
by a lead optimization campaign focused on improving potency, selectivity, and
pharmacokinetic properties.
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Caption: The discovery workflow leading to GNE-8505.

Quantitative Data

The following tables summarize the key quantitative data for GNE-8505 and related

compounds.

Table 1: In Vitro Potency and Selectivity
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Cellular Assay IC50

Compound DLK Ki (nM) p-JNK IC50 (nM)

(nM)
GNE-8505 <10 30 107
GNE-3511 0.5 30 107

Data for GNE-8505 is reported as having a Ki of less than 10 nM. GNE-3511 is a closely
related and well-characterized analog.

Table 2: Kinase Selectivity Profile of a Related

Compound (GNE-3511)

Kinase IC50 (nM)
MLK1 67.8

MLK2 767

MLKS3 602

JNK1 129

JNK2 514

JNKS3 364

MKK4 > 5000
MKK7 > 5000

Table 3: Pharmacokinetic Properties of a Related

Compound (GNE-3511) in Mouse

Parameter Value
IV CL (mL/min/kg) 56

PO Bioavailability (%) 45
Brain/Plasma Ratio 0.24
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Experimental Protocols
Biochemical Assay: DLK TR-FRET Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to
measure the inhibition of DLK kinase activity.

e Reagents: Recombinant human DLK (kinase domain), ULight™-p-c-Jun (Ser63) peptide
substrate, Europium-labeled anti-GST antibody, ATP.

e Procedure:

o

GNE-8505 was serially diluted in DMSO.

o The compound dilutions were added to a 384-well plate.

o A mixture of DLK enzyme and the ULight™-p-c-Jun substrate was added to the wells.
o The kinase reaction was initiated by the addition of ATP.

o The reaction was allowed to proceed for 60 minutes at room temperature.

o The reaction was stopped by the addition of a detection mix containing the Europium-
labeled anti-GST antibody.

o After a 60-minute incubation, the TR-FRET signal was read on a suitable plate reader.

o IC50 values were calculated from the resulting dose-response curves.

Cellular Assay: p-c-Jun AlphaLISA Assay

The cellular potency of GNE-8505 was determined by measuring the inhibition of c-Jun
phosphorylation in a human embryonic kidney cell line (HEK293) overexpressing DLK.

o Reagents: HEK293 cells transiently transfected with a DLK expression vector, AlphaLISA®
p-c-Jun (Ser63) assay Kkit.

e Procedure:
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o HEK293 cells were seeded in 96-well plates.
o The cells were transfected with the DLK expression vector.
o After 24 hours, the cells were treated with various concentrations of GNE-8505 for 1 hour.

o The cells were lysed, and the level of phosphorylated c-Jun was quantified using the
AlphaLISA® assay kit according to the manufacturer's protocol.

o IC50 values were determined from the concentration-response curves.

Synthesis

The synthesis of GNE-8505 is detailed in patent W0O2014111496 as "example 152". The
general synthetic scheme involves a multi-step sequence.

Key Intermediates

(Substituted Pyrazole) (Pyridinylamine Moieta
N\ /

AN 7
Reaction Steps

Suzuki Coupling

Final Coupling

=
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Caption: A generalized synthetic scheme for GNE-8505.

A detailed, step-by-step synthesis protocol as described in the patent is a complex multi-step
process. For the purpose of this guide, a summary of the key transformations is provided. The
synthesis generally involves the construction of a substituted pyrazole core, which is then
coupled to a pyridinylamine fragment. The final steps typically involve deprotection and/or
functional group manipulations to yield the final product. For the exact reagents, conditions,
and purification methods, it is imperative to consult the experimental details within patent
W02014111496.

Conclusion

GNE-8505 is a potent and selective inhibitor of DLK with demonstrated activity in cellular
models of neuronal stress. Its discovery highlights a successful application of modern drug
discovery principles to identify a promising therapeutic candidate for neurodegenerative
diseases. The detailed experimental protocols and quantitative data provided in this guide
serve as a valuable resource for researchers in the field of neuroscience and drug
development. Further investigation into the clinical potential of DLK inhibitors is warranted
based on the compelling preclinical data for compounds like GNE-8505.

¢ To cite this document: BenchChem. [GNE-8505: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11927553#gne-8505-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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